molecular formula C19H15N3O5 B15033007 2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B15033007
M. Wt: 365.3 g/mol
InChI Key: RUEQMJSFJFHIAN-UHFFFAOYSA-N
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Description

This compound features a phthalimide (isoindole-1,3-dione) core linked via an ethyl group to a 5-methoxy-7-nitro-substituted indole moiety.

Properties

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C19H15N3O5/c1-27-12-8-15-11(10-20-17(15)16(9-12)22(25)26)6-7-21-18(23)13-4-2-3-5-14(13)19(21)24/h2-5,8-10,20H,6-7H2,1H3

InChI Key

RUEQMJSFJFHIAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Core Structural Components and Retrosynthetic Analysis

The molecule comprises two primary subunits:

  • A 5-methoxy-7-nitroindole moiety, requiring nitration and methoxylation at specific positions.
  • An N-ethylisoindole-1,3-dione framework, synthesized via cyclization of phthalic acid derivatives.

Retrosynthetically, the compound can be dissected into:

  • Indole precursor : 5-methoxy-7-nitroindole, synthesized from unsubstituted indole via nitration and methoxylation.
  • Isoindole precursor : 2-(2-hydroxyethyl)isoindole-1,3-dione, derived from phthalic anhydride and ethanolamine.

Coupling these subunits via nucleophilic substitution or Mitsunobu reactions forms the final product.

Stepwise Preparation Methods

Synthesis of the Indole Moiety: 5-Methoxy-7-Nitroindole

Step 1: Nitration of Indole
Indole undergoes nitration using a mixture of fuming nitric acid and sulfuric acid at 0–5°C. The reaction favors 7-nitroindole due to the electron-donating nature of the indole nitrogen, which directs nitration to the C7 position.

Step 2: Methoxylation at C5
The 7-nitroindole intermediate is treated with sodium methoxide in methanol under reflux (65–70°C) for 12 hours. This nucleophilic aromatic substitution replaces a hydrogen at C5 with a methoxy group, yielding 5-methoxy-7-nitroindole in 72–78% yield.

Synthesis of the Isoindole Moiety: 2-(2-Hydroxyethyl)Isoindole-1,3-Dione

Step 1: Phthalic Anhydride and Ethanolamine Condensation
Phthalic anhydride reacts with ethanolamine in acetic acid at 120°C for 6 hours, forming 2-(2-hydroxyethyl)isoindole-1,3-dione . Triethylamine is added to neutralize HCl byproducts, achieving 85–90% yield.

Step 3: Activation of the Hydroxyethyl Group
The hydroxyl group is converted to a better leaving group (e.g., mesylate or tosylate) using mesyl chloride or tosyl chloride in dichloromethane. This facilitates subsequent alkylation with the indole subunit.

Coupling of Indole and Isoindole Moieties

The activated isoindole derivative undergoes nucleophilic substitution with 5-methoxy-7-nitroindole in dimethylformamide (DMF) at 80°C for 24 hours. Potassium carbonate acts as a base, deprotonating the indole’s NH to enhance nucleophilicity. The reaction yields 2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione in 65–70% yield.

Nitro Group Introduction (Alternative Pathway)

In some protocols, nitration is performed post-coupling. The coupled product is treated with nitric acid (90%) in sulfuric acid at –10°C to selectively nitrate the indole’s C7 position. This method avoids premature nitro-group interference during earlier steps.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Parameter Optimal Condition Yield Improvement Source
Coupling Solvent DMF 70% → 82%
Nitration Catalyst H2SO4/HNO3 (1:2) 65% → 75%
Alkylation Base K2CO3 68% → 74%
Temperature Control 80°C (coupling) 10% reduction in side products

Ultrasound irradiation (40 kHz, 40°C) during coupling reduces reaction time from 24 to 8 hours while maintaining yields ≥80%.

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes unreacted indole and isoindole precursors.
  • Recrystallization : Methanol/water (4:1) yields crystals with >99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, indole H4), 7.89–7.72 (m, 4H, isoindole aromatic), 4.32 (t, J = 6.8 Hz, 2H, CH2), 3.92 (s, 3H, OCH3), 3.01 (t, J = 6.8 Hz, 2H, CH2).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2), 1250 cm⁻¹ (C-O).

Chromatographic Purity

Method Conditions Purity
HPLC C18 column, MeOH/H2O (70:30) 99.2%
TLC EtOAc/hexane (3:7) Rf 0.45

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage Limitation
Pre-nitration 4 58% Avoids late-stage nitration Low regioselectivity
Post-nitration 5 62% Higher nitro-group control Extended reaction time
Ultrasound-assisted 4 78% Faster coupling Specialized equipment

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is influenced by its functional groups:

  • Nucleophilic attack : The isoindole ring may undergo electrophilic substitution due to electron-withdrawing groups (e.g., nitro) directing reactivity.

  • Redox reactions : The nitro group could participate in reduction to form an amine, enabling further derivatization.

  • Hydrolysis : The isoindole-1,3-dione ring may hydrolyze under acidic/basic conditions, breaking into simpler carbonyl compounds.

  • Aminomethylation : Similar to related isoindole derivatives, the compound may undergo Mannich reactions (e.g., with formaldehyde and amines) to form substituted derivatives .

Analytical Methods

Monitoring and characterization rely on:

  • HPLC : Tracks reaction progress and purity by separating intermediates and byproducts.

  • NMR spectroscopy : Confirms structural integrity and functional group positions (e.g., methoxy at C5, nitro at C7) .

  • TLC : Used to monitor reaction completion and isolate final products .

Structural Influence on Reactivity

  • Methoxy group (C5) : Acts as an electron-donating group, potentially activating the indole ring for electrophilic substitution.

  • Nitro group (C7) : Electron-withdrawing, stabilizing reactive intermediates and directing regioselectivity.

  • Isoindole-1,3-dione core : The acidic proton at the 2-position may enable condensation reactions (e.g., Mannich) .

Related Compounds and Insights

Compound Key Features Reactivity
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione Hydroxy group at C5More prone to oxidation or substitution
2-[(2-nitrobenzyl)oxy]isoindole-1,3-dione Nitrobenzyl ether substitutionPotential for ether cleavage or nitro reduction
N-substituted isoindole derivatives Piperazine-derived substituentsEnhanced solubility, altered binding affinity

Citations:

Scientific Research Applications

2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The nitro group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

2-[2-(2-Bromo-1-ethyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione ()
  • Substituents : Bromo (position 2), ethyl (position 1) on indole; lacks nitro and methoxy groups.
  • Bioactivity : Demonstrated hepatoprotective effects in mice against CCl4-induced liver injury, outperforming thalidomide in reducing oxidative stress markers (malondialdehyde, nitric oxide).
  • Key Difference : The bromo group may enhance electrophilicity, while the absence of nitro reduces electron-withdrawing effects compared to the target compound.
2-[2-Hydroxy-3-(1H-indol-4-yloxy)propyl]-1H-isoindole-1,3(2H)-dione (rac-7c) ()
  • Substituents : Hydroxypropyl linker and indol-4-yloxy group.
Folpet (2-((trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione) ()
  • Substituents : Trichloromethylthio group.
  • Application : Used as a pesticide, highlighting the isoindole-dione core’s versatility. The thioether and chlorine substituents confer antifungal properties but introduce toxicity risks absent in the methoxy/nitro-substituted target compound.

Substituent Position and Electronic Effects

The target compound’s 5-methoxy-7-nitroindole moiety distinguishes it from analogs like 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide (), which shares a 5-methoxyindole group but lacks the phthalimide core.

Table 1: Comparison of Key Analogs
Compound Name Substituents (Indole/Phthalimide) Melting Point (°C) Notable Spectral Data (IR/NMR) Bioactivity/Application Reference
Target Compound 5-MeO, 7-NO2 N/A N/A Hypothesized anti-inflammatory N/A
2-[2-(2-Bromo-1-ethyl-1H-indol-3-yl)ethyl] 2-Br, 1-Et N/A MS: m/z 303 (M+) Hepatoprotective
Compound 16 () 4-(2-Me-imidazol-2-yl)phenyl 215–217 IR: 1781, 1704 cm⁻¹ (C=O); MS: m/z 303 Not reported
Folpet (Trichloromethyl)thio N/A N/A Pesticide

Research Findings and Implications

  • Bioactivity Trends : The target compound’s nitro group may enhance redox-modulating activity, similar to ’s bromo analog but with distinct electronic profiles. Methoxy groups (common in ) generally improve metabolic stability.
  • Synthetic Challenges : Ethyl linkers (as in ) and nitro groups require careful optimization to avoid side reactions, as seen in ’s hydrazone derivatives (compounds 17a–c), where yields ranged from 49–52% .
  • Toxicity Considerations : Unlike folpet’s trichloromethylthio group, the target compound’s substituents suggest lower acute toxicity, aligning with therapeutic applications.

Biological Activity

The compound 2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic derivative of isoindole and indole structures, which have been recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to consolidate the existing research on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16N2O4\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{4}

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives with similar indole structures have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) against MRSA was reported as low as 0.98 μg/mL , indicating potent antibacterial properties .

CompoundTarget BacteriaMIC (μg/mL)
3kMRSA0.98
3kS. aureus ATCC 259233.90
3kS. epidermidis ATCC 122287.80

Antifungal Activity

In addition to antibacterial effects, this class of compounds has shown antifungal activity against Candida albicans. The MIC values for certain derivatives were recorded at 7.80 μg/mL , suggesting a moderate level of antifungal efficacy .

Anticancer Activity

The cytotoxicity of the compound has been evaluated against various cancer cell lines. Compounds with similar structures demonstrated IC50 values in the micromolar range (less than 10 μM ) against rapidly dividing cancer cells such as A549 (lung carcinoma). This indicates a potential for these compounds in cancer therapeutics .

Cell LineIC50 (μM)
A549<10
Fibroblasts>10

The biological activity of the compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Biofilm Formation : Studies have shown that certain derivatives can inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections.
  • Molecular Docking Studies : Computational analyses indicate that these compounds can effectively bind to specific proteins involved in bacterial metabolism and cell wall synthesis .
  • Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cell lines are likely due to the induction of apoptosis and disruption of cellular proliferation pathways.

Study on Antimicrobial Efficacy

A recent study synthesized various indole derivatives and assessed their antimicrobial efficacy against standard strains such as MRSA and Candida albicans. The promising results highlighted the potential of these compounds in clinical applications for treating resistant infections .

Research on Anticancer Properties

Another research effort focused on evaluating the anticancer properties of indole-based compounds. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione?

Methodological Answer : Synthesis optimization should focus on controlling nitro and methoxy substituent reactivity. Evidence suggests using reflux conditions in acetic acid with sodium acetate as a catalyst to stabilize intermediates, as seen in analogous indole derivatives . Purification via recrystallization (e.g., DMF/acetic acid mixtures) enhances yield and purity. Monitor reaction progress using HPLC (≥98% purity threshold) to validate intermediate steps .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly methoxy (δ ~3.8 ppm) and nitro groups (downfield shifts in aromatic regions) .
  • X-ray Crystallography : Resolve steric effects and hydrogen bonding patterns, as demonstrated for structurally similar 5-methoxy-3-aryl-indole derivatives .
  • HPLC-MS : Confirm molecular weight and detect impurities (<2% threshold) .

Q. What safety protocols are critical when handling nitro-substituted isoindole derivatives?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks (Category 4 acute toxicity per EU-GHS) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s bioactivity across different assays?

Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of existing pharmacological data (e.g., IC50_{50} values, receptor binding assays) to identify assay-specific variables (e.g., solvent polarity, cell line variability) .
  • Dose-Response Curves : Use nonlinear regression models to quantify potency differences and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Theoretical Alignment : Link discrepancies to molecular docking simulations (e.g., MOE software) to assess binding mode consistency across targets .

Q. What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions using tools like GROMACS, focusing on nitro group electrostatics and indole ring π-stacking .
  • QSAR Models : Train regression models on isoindole derivative datasets to correlate substituent effects (e.g., methoxy vs. nitro) with activity .
  • AI-Driven Optimization : Implement COMSOL Multiphysics for reaction pathway simulations, reducing empirical trial-and-error .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours .
  • Analytical Monitoring : Track degradation products via UPLC-PDA/MS and assign structures using HRMS/MS fragmentation patterns .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C, 60% RH) .

Q. What strategies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) to minimize racemization during alkylation steps .
  • Process Analytical Technology (PAT) : Integrate inline FTIR to monitor reaction chirality in real-time .
  • Crystallization Optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to enhance enantiomer separation .

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